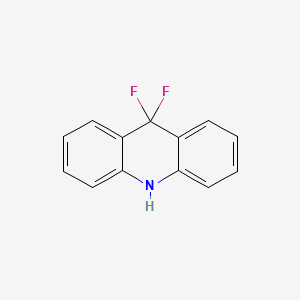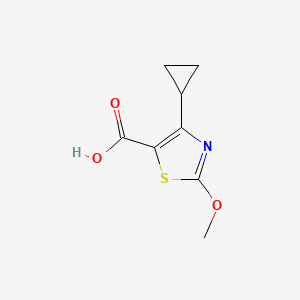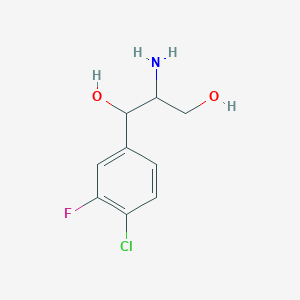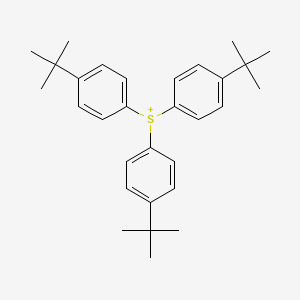
(R)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol is a chiral compound with significant interest in various fields of scientific research This compound features a chiral center, making it optically active, and it contains functional groups that allow it to participate in a variety of chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol typically begins with commercially available starting materials such as 4-chloro-3-fluoroacetophenone.
Reduction: The ketone group of 4-chloro-3-fluoroacetophenone is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Chiral Resolution: The racemic mixture obtained from the above steps can be resolved into its enantiomers using chiral resolution techniques such as chromatography on a chiral stationary phase or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
In an industrial setting, the synthesis of ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol may involve more scalable and cost-effective methods. This could include the use of biocatalysts for enantioselective synthesis or employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an alkylamine using hydrogenation in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The halogen atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogenation with Pd/C
Substitution: Ammonia, primary or secondary amines, thiols
Major Products
Oxidation: 2-(4-chloro-3-fluorophenyl)acetone
Reduction: 2-(4-chloro-3-fluorophenyl)ethylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the stereoselectivity of biological processes.
Medicine
In medicine, ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol may serve as a precursor for the synthesis of drugs that target specific receptors or enzymes. Its structural features allow for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol depends on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The amino and hydroxyl groups can form hydrogen bonds with active site residues, while the aromatic ring can engage in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-2-(4-chlorophenyl)ethanol: Lacks the fluorine substituent, which can affect its reactivity and interactions.
2-Amino-2-(3-fluorophenyl)ethanol: Lacks the chlorine substituent, leading to different chemical and biological properties.
Uniqueness
®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which can influence its electronic properties and reactivity. The chiral center adds another layer of complexity, making it valuable for studying stereoselective processes and for the synthesis of enantiomerically pure compounds.
This compound’s combination of functional groups and chiral nature makes it a versatile and valuable molecule in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H9ClFNO |
|---|---|
Peso molecular |
189.61 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(4-chloro-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
Clave InChI |
BLNCONOUQXEUCP-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H](CO)N)F)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(CO)N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12091271.png)
![4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane](/img/structure/B12091274.png)





![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile](/img/structure/B12091314.png)
![3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide](/img/structure/B12091316.png)





